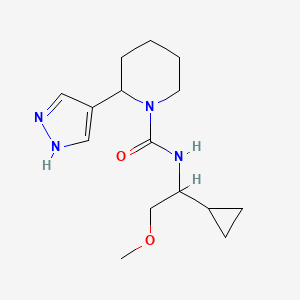
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
Mécanisme D'action
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from this compound administration can have a range of effects on neuronal activity and behavior. GABA is known to play a crucial role in regulating neuronal activity in the brain, and an increase in GABA levels can lead to a reduction in neuronal excitability and a decrease in the release of other neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of GABA on neuronal activity and behavior. However, there are also limitations to the use of this compound in laboratory experiments. It is a highly specialized compound that requires a high level of expertise in organic chemistry to synthesize, and it can be expensive to obtain.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the exploration of the therapeutic potential of this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on neuronal activity and behavior.
Méthodes De Synthèse
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the use of specialized equipment and techniques, and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been the subject of extensive research in the field of neuroscience, with a particular focus on its potential therapeutic applications for the treatment of various neurological and psychiatric disorders. Studies have shown that inhibition of GABA transaminase by this compound can lead to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
Propriétés
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-10-13(11-5-6-11)18-15(20)19-7-3-2-4-14(19)12-8-16-17-9-12/h8-9,11,13-14H,2-7,10H2,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXYMCEFFRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

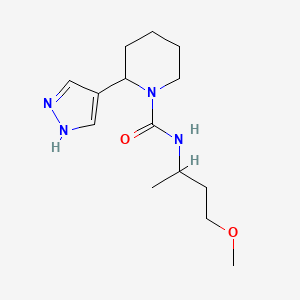
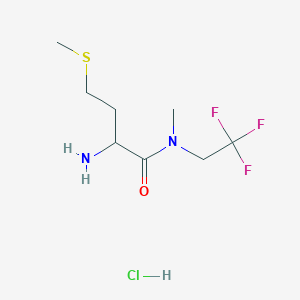
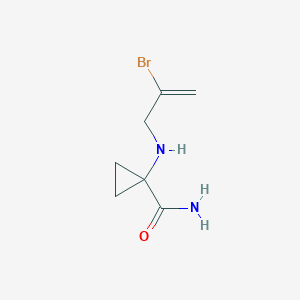
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)

![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)
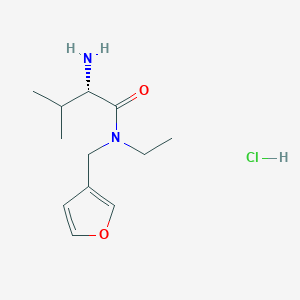
![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)